3-Formamido-4-hydroxyphenylarsonic acid
CAS No.: 60154-16-7
Cat. No.: VC18439857
Molecular Formula: C7H8AsNO5
Molecular Weight: 261.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60154-16-7 |
|---|---|
| Molecular Formula | C7H8AsNO5 |
| Molecular Weight | 261.06 g/mol |
| IUPAC Name | (3-formamido-4-hydroxyphenyl)arsonic acid |
| Standard InChI | InChI=1S/C7H8AsNO5/c10-4-9-6-3-5(8(12,13)14)1-2-7(6)11/h1-4,11H,(H,9,10)(H2,12,13,14) |
| Standard InChI Key | MRRBSAJNXHXCBL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[As](=O)(O)O)NC=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Formamido-4-hydroxyphenylarsonic acid belongs to the class of phenylarsonic acids, where the aromatic ring is functionalized at the 3- and 4-positions with formamido () and hydroxyl () groups, respectively. The arsonic acid group () at the 1-position completes its structure. The IUPAC name, (3-formamido-4-hydroxyphenyl)arsonic acid, reflects this substitution pattern .
Synonyms include:
Structural Analysis
The SMILES notation and InChIKey MRRBSAJNXHXCBL-UHFFFAOYSA-N provide precise descriptors for computational modeling. The molecule’s polarity is evident from its topological polar surface area (107 Ų) and hydrogen bonding capacity (4 donors, 5 acceptors), which influence its solubility and reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.066 g/mol |
| Boiling Point | 694.9°C at 760 mmHg |
| Flash Point | 374°C |
| LogP | -0.7696 |
| PSA | 106.86 Ų |
Synthesis and Manufacturing
Synthetic Routes
While explicit synthesis protocols for 3-formamido-4-hydroxyphenylarsonic acid are scarce in literature, analogous phenylarsonic acids are typically synthesized via the Bechamp reaction, involving the arsenation of phenol derivatives with arsenic acid () . For this compound, a plausible pathway involves:
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Arsenation of 3-amino-4-hydroxyphenol to introduce the arsonic acid group.
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Formylation of the amino group using formic acid or acetic-formic anhydride to yield the formamido substituent .
Industrial Production
Dayang Chem (Hangzhou) Co., Ltd., lists this compound among its catalog, indicating commercial availability for research and specialized applications . Scaling production requires stringent controls to mitigate arsenic exposure risks.
Physicochemical Properties
Solubility and Reactivity
The compound’s hydrophilic nature (LogP = -0.7696) predicts moderate solubility in polar solvents like water or ethanol. The arsonic acid group confers acidity, with predicted pKa values similar to 4-hydroxyphenylarsonic acid (pKa1 ≈ 3.89, pKa2 ≈ 8.37) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
As a structurally complex organoarsenic compound, it may serve as a precursor for antimicrobial agents or chelating drugs. Historical use of related compounds in syphilis treatment underscores the therapeutic potential of arsenic-containing molecules .
Environmental Remediation
Derivatives of phenylarsonic acids, such as 4-hydroxyphenylarsonic acid, are employed to synthesize CoFeO sorbents for wastewater treatment. These materials effectively remove aromatic organoarsenicals, hinting at analogous applications for 3-formamido-4-hydroxyphenylarsonic acid .
| Route of Exposure | Risk Level |
|---|---|
| Intravenous | High toxicity |
| Ingestion | Moderate toxicity |
| Inhalation (decomposition) | Severe toxicity |
Future Research Directions
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Pharmacological Studies: Investigate antimicrobial efficacy and cytotoxicity profiles.
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Environmental Impact: Assess biodegradation pathways and ecotoxicological effects.
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Advanced Materials: Explore metal-organic frameworks (MOFs) incorporating this ligand for catalysis or sensing.
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